molecular formula C25H26N2O2 B7566590 N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide

N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide

Cat. No. B7566590
M. Wt: 386.5 g/mol
InChI Key: WYNFQAWXDCXBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide, also known as DIBMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been used as a building block for the synthesis of functionalized polymers and other materials. In analytical chemistry, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been employed as a derivatization reagent for the analysis of various compounds.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body, leading to various physiological effects. For example, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in certain conditions.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for many applications. However, one limitation of using N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is its limited solubility in certain solvents, which may restrict its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide. One area of interest is the development of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide and its potential applications in various fields.

Synthesis Methods

N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-morpholin-4-ylbenzoyl chloride with 2,2-diphenylethylamine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide in high yield and purity.

properties

IUPAC Name

N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(22-13-7-8-14-24(22)27-15-17-29-18-16-27)26-19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,23H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNFQAWXDCXBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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